molecular formula C13H18O3 B2796718 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid CAS No. 854855-92-8

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid

Cat. No. B2796718
CAS RN: 854855-92-8
M. Wt: 222.284
InChI Key: HSQMDIICTFCUHM-UHFFFAOYSA-N
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Description

“4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid” is a chemical compound . It contains a total of 39 bonds, including 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 carboxylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a variety of bond types present . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Photoremovable Protecting Groups

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid's related moieties, such as 2,5-dimethylphenacyl (DMP) esters, have been investigated for their utility as photoremovable protecting groups for carboxylic acids. This application is crucial in organic synthesis and biochemistry for creating "caged" compounds. These DMP esters release free carboxylic acids upon irradiation, showcasing the potential of this compound derivatives in light-sensitive applications (Zabadal et al., 2001).

Synthetic Chemistry

The compound has been implicated in the synthesis of complex molecules, demonstrating its versatility in organic chemistry. A high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues, starting from 2,4-dimethylaniline, illustrates the compound's potential as a building block for diverse chemical entities. This pathway involves N-alkylation, carbamoylation, and intramolecular cyclization, highlighting the compound's reactivity and utility in creating bioactive molecules (Vaid et al., 2014).

Aryl Cation Reactivity

Research into the photochemistry of related compounds, such as 4-chlorophenol and 4-chloroanisole, provides insights into the generation and reactivity of aryl cations. These studies offer a pathway to arylated products via heterolytic cleavage in specific solvents, which could be relevant for designing synthetic strategies involving this compound derivatives (Protti et al., 2004).

Supramolecular Chemistry

The interaction of phenylboronic and 4-methoxyphenylboronic acids with heterocyclic compounds, leading to supramolecular assemblies, suggests potential applications of this compound in creating novel molecular architectures. These assemblies are formed through hydrogen bonding and could inspire the design of new materials or sensors based on similar chemical frameworks (Pedireddi & Seethalekshmi, 2004).

Green Chemistry

The compound's derivatives have been applied in green chemistry, particularly in processes aiming to reduce the environmental impact of chemical manufacturing. For example, the synthesis of fine chemicals through one-pot multi-step reactions using multifunctional catalysts demonstrates an approach to decrease the environmental footprint. This example underscores the broader relevance of this compound in developing sustainable chemical processes (Climent et al., 2010).

properties

IUPAC Name

4-(2-methoxy-4,5-dimethylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9-7-11(5-4-6-13(14)15)12(16-3)8-10(9)2/h7-8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQMDIICTFCUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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